molecular formula C17H16N2O2S B6094137 2-(2,3-dimethylanilino)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one

2-(2,3-dimethylanilino)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one

Cat. No.: B6094137
M. Wt: 312.4 g/mol
InChI Key: FXMTUIJSEHVINP-OQLLNIDSSA-N
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Description

“2-(2,3-dimethylanilino)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one” is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(2,3-dimethylanilino)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one” typically involves the condensation of 2,3-dimethylaniline with 5-methyl-2-furaldehyde in the presence of a thiazole-forming reagent. Common reagents used in this synthesis include phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the furan ring or the thiazole moiety.

    Reduction: Reduction reactions may target the imine bond formed during the condensation process.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for similar activities.

Medicine

In medicinal chemistry, it can be explored as a potential drug candidate for treating various diseases due to its biological activities.

Industry

Industrially, it may be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of “2-(2,3-dimethylanilino)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets may include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylanilino)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring and the presence of both aniline and furan moieties. This combination of functional groups can result in distinct chemical and biological properties compared to other thiazole derivatives.

Properties

IUPAC Name

(5E)-2-(2,3-dimethylphenyl)imino-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-10-5-4-6-14(12(10)3)18-17-19-16(20)15(22-17)9-13-8-7-11(2)21-13/h4-9H,1-3H3,(H,18,19,20)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMTUIJSEHVINP-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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